In Vitro Somatostatin Release Enhancement: FK962 Potency Range vs. Baseline
FK962 significantly enhances high K+-evoked somatostatin release from rat hippocampal slices across a broad concentration range of 1 nM to 1 μM (10⁻⁹–10⁻⁶ M), with a measured 67% increase over baseline at 100 nM [1]. This establishes the functional concentration window for in vitro somatostatin modulation studies.
| Evidence Dimension | Somatostatin release enhancement over baseline |
|---|---|
| Target Compound Data | 67% increase over baseline at 100 nM (10⁻⁷ M) |
| Comparator Or Baseline | Baseline: high K+ (50 mM)-evoked somatostatin release without FK962 |
| Quantified Difference | +67% enhancement relative to baseline |
| Conditions | Rat hippocampal slices; 50 mM K+ stimulation; 10⁻⁷ M FK962 |
Why This Matters
This quantification defines the effective working concentration range for in vitro experiments, enabling researchers to design dose-response studies with empirically validated parameters rather than speculative concentrations.
- [1] Tokita K, Inoue T, Yamazaki S, Wang F, Yamaji T, Matsuoka N, Mutoh S. FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats. Eur J Pharmacol. 2005 Dec 19;527(1-3):111-20. doi: 10.1016/j.ejphar.2005.10.022. PMID: 16325809. View Source
